(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution Reaction: The 5-chloro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable chloroaromatic compound.
Formamide Formation: The final step involves the reaction of the substituted piperazine with N-methylpropylformamide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the formamide group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide may have several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new therapeutic agents targeting various diseases.
Biological Studies: Investigating its effects on biological systems, including its interaction with specific receptors or enzymes.
Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Chlorophenyl)piperazinyl)-N-(methylpropyl)formamide
- (4-(3-Methylphenyl)piperazinyl)-N-(methylpropyl)formamide
- (4-(4-Fluorophenyl)piperazinyl)-N-(methylpropyl)formamide
Uniqueness
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(methylpropyl)formamide is unique due to the specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and interactions with biological targets. The presence of the 5-chloro-2-methylphenyl group may confer distinct binding affinities and selectivities compared to other similar compounds.
Properties
IUPAC Name |
N-butan-2-yl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-4-13(3)18-16(21)20-9-7-19(8-10-20)15-11-14(17)6-5-12(15)2/h5-6,11,13H,4,7-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSGVOHJKCOBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.